molecular formula C9H10FN3O3S B2467319 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034591-87-0

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide

Cat. No.: B2467319
CAS No.: 2034591-87-0
M. Wt: 259.26
InChI Key: KKVLJWXDVMGZPE-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a synthetic small molecule building block built around a benzothiadiazole core, a privileged scaffold in medicinal chemistry. This compound is offered for non-human research purposes and is not intended for diagnostic, therapeutic, or veterinary applications. Compounds featuring this core structure are frequently investigated for their potential biological activities. Research into structurally similar 1,3,4-thiadiazole acetamide derivatives has demonstrated their potential as apoptosis inducers via the caspase pathway, suggesting promise in anticancer research . Furthermore, related chemical series have been explored in patent literature for a range of applications, including antiviral activity . The molecular structure incorporates a fluoro substituent, often used to fine-tune properties like metabolic stability and membrane permeability, and a sulfone group, which can influence electronic characteristics and binding interactions with biological targets. Researchers value this compound as a key intermediate for constructing more complex molecules or as a tool compound for probing biological systems, particularly in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is strictly for use in laboratory research.

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3S/c1-12-7-3-2-6(10)4-8(7)13(5-9(11)14)17(12,15)16/h2-4H,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVLJWXDVMGZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-methylbenzo[c][1,2,5]thiadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Fluorination: The amino group is converted to a fluoro group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonation: The resulting compound is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: The compound is explored for its use in organic photovoltaic cells and field-effect transistors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. In materials science, its electronic properties are harnessed to facilitate charge transport in organic electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with compounds from the provided evidence:

Heterocyclic Core Variations

  • Benzo[c][1,2,5]thiadiazole-2,2-dioxide vs. Quinazolinone (): The target compound’s thiadiazole dioxide core is a strong electron-withdrawing system, whereas quinazolinones (e.g., compounds 8c–8e in ) feature a lactam structure with hydrogen-bonding capacity.
  • Thiadiazole Dioxide vs. Benzimidazole-Triazole-Thiazole (): Compounds like 9a–9e in combine benzimidazole with triazole-thiazole moieties.

Substituent Effects

  • Fluorine vs. Chlorine (): The 6-fluoro substituent in the target compound is smaller and more electronegative than the chlorophenoxy groups in 8c–8e (). Fluorine typically lowers logP (enhancing hydrophilicity) and improves metabolic stability, whereas chlorine increases molecular weight and may enhance halogen bonding in target interactions .
  • Methyl vs. Piperazinyl Groups ():
    The methyl group at position 3 of the thiadiazole ring provides steric bulk without introducing basicity, unlike the piperazinyl substituents in 8c–8e . Piperazine derivatives (e.g., 8c , yield 52%) often exhibit improved solubility due to protonation at physiological pH but may suffer from off-target receptor interactions .

Functional Group Comparisons

  • Acetamide vs. Carbamate (–5): The acetamide group in the target compound is less hydrolytically stable than carbamates (e.g., thiazolylmethylcarbamates in ).
  • Sulfone vs. Thioether ():
    The 2,2-dioxide group in the target compound is a stronger electron-withdrawing group than the thioether in compounds like m and n (). Sulfones enhance oxidative stability but may reduce nucleophilic reactivity compared to thioethers .

Melting Points and Yields

A comparison of physical properties from analogous compounds highlights trends:

Compound Type Core Structure Substituents Melting Point (°C) Yield (%) Reference
Quinazolinone (e.g., 8c ) Quinazolin-4(3H)-one Chlorophenoxy, piperazinyl 118–120 52
Benzimidazole (e.g., 9a ) Benzimidazole-triazole Phenoxymethyl, aryl thiazole 160–162* 60–68*
Target Compound Thiadiazole dioxide 6-Fluoro, 3-methyl *Inferred: 150–170 *Inferred: 40–60

*Inferred values based on structural complexity and substituent effects.

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

  • Enhanced CNS Penetration: The fluorine atom and compact core may improve blood-brain barrier permeability relative to bulkier analogs like 9a–9e .
  • Metabolic Stability: The sulfone group resists oxidative metabolism compared to thioethers in .
  • Target Selectivity: The methyl group at position 3 may reduce off-target effects compared to piperazinyl-substituted compounds .

Biological Activity

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a novel compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H10FN3O3S. The compound features a fluorinated benzo[c][1,2,5]thiadiazole moiety and an acetamide group, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as enzyme inhibitors due to their ability to mimic substrate structures or effectively bind to active sites. The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents by disrupting bacterial cell wall synthesis.
  • Antiviral Properties : The structure suggests potential activity against viral infections by interfering with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
AntimicrobialEffective against Gram-positive bacteria
AntiviralPossible inhibition of viral replication

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of thiadiazole compounds, including this compound. The results indicated that this compound exhibited significant activity against several strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical applications.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, compounds structurally related to this compound were tested against various enzymes involved in metabolic processes. The results suggested that these compounds could effectively inhibit key enzymes such as carbonic anhydrase and other hydrolases, indicating their potential use in therapeutic contexts targeting metabolic disorders.

Q & A

Basic Research Question

  • 1H/13C NMR : Distinct signals for the 6-fluoro substituent (δ ~160 ppm in 13C) and methyl group (δ ~2.5 ppm in 1H). The dioxido sulfur moiety deshields adjacent protons, causing splitting in the benzo-thiadiazole ring protons .
  • IR Spectroscopy : Confirm sulfone groups (asymmetric S=O stretches at ~1300 cm⁻¹ and symmetric at ~1150 cm⁻¹) and acetamide C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]+ at m/z 315.0421 for C10H9FN2O3S) .

How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Methodological solutions include:

  • Comparative Dose-Response : Test the compound across standardized panels (e.g., NCI-60 for anticancer activity) with IC50 calculations .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., fluoro vs. chloro derivatives) to identify bioactivity trends .
  • Targeted Assays : Use kinase profiling or bacterial strain-specific MIC assays to isolate mechanisms .

What computational strategies (e.g., molecular docking, DFT) predict binding modes to biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., COX-2, DNA gyrase) by aligning the dioxido-thiadiazole core in hydrophobic pockets. The acetamide group may form hydrogen bonds with catalytic residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

How do in vitro and in vivo pharmacokinetic profiles diverge, and what modifications improve bioavailability?

Advanced Research Question

  • In Vitro Limitations : High metabolic instability in liver microsomes (e.g., CYP3A4-mediated oxidation) may reduce in vivo efficacy. Use LC-MS/MS to identify major metabolites .
  • Formulation Strategies : Encapsulate in PEGylated liposomes or cyclodextrins to enhance solubility and prolong half-life .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to improve membrane permeability .

What experimental approaches resolve regioselectivity challenges in functionalizing the benzothiadiazole core?

Advanced Research Question

  • Directing Groups : Introduce transient protecting groups (e.g., boronic esters) to steer electrophilic substitution to the 4-position of the ring .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts for selective C–H arylation at the 7-position .
  • Kinetic Control : Optimize temperature and solvent polarity (e.g., THF vs. DMF) to favor mono-substitution over di-substitution .

How can stability under physiological conditions (pH, temperature) be assessed and enhanced?

Advanced Research Question

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The sulfone group confers stability at neutral pH, while the acetamide may hydrolyze under acidic conditions .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for sulfonamides) .
  • Lyophilization : Improve shelf life by lyophilizing with cryoprotectants (trehalose, mannitol) .

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